Uiaa-II-232 -

Uiaa-II-232

Catalog Number: EVT-15209206
CAS Number:
Molecular Formula: C20H24FN5O3
Molecular Weight: 401.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Uiaa-II-232, also known as ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate, is a synthetic compound primarily recognized for its role as a DNA gyrase inhibitor. This compound has garnered attention in scientific research due to its potential applications in microbiology and pharmacology, particularly in the development of antimicrobial agents. Uiaa-II-232 is classified under the category of quinazoline derivatives, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of Uiaa-II-232 involves several steps, utilizing a combination of organic synthesis techniques. The primary synthetic route begins with the preparation of ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate. This process typically includes:

  1. Formation of the Pyrazoloquinazoline Core: The synthesis starts with commercially available precursors such as difluoroindoline-2,3-dione. This compound is reacted with p-toluenesulfonyl protected hydrazine under heating conditions to produce a hydrazone intermediate.
  2. Cyclization and Oxidation: The hydrazone is then oxidized with sodium hydroxide to yield a diazo compound, which undergoes cyclization with ethyl propiolate to form the desired pyrazoloquinazoline derivative.
  3. Functional Group Modifications: Subsequent steps involve substituting various functional groups to achieve the final structure of Uiaa-II-232. This may include reactions such as nucleophilic substitutions and deprotection steps to yield the final product .

Technical Details

The synthesis is characterized by its efficiency, typically requiring six steps to achieve high yields. Each step is optimized for reaction conditions to ensure purity and structural integrity of the final compound .

Molecular Structure Analysis

Structure

The molecular formula of Uiaa-II-232 is C20H24FN5O3C_{20}H_{24}FN_{5}O_{3}, with a molecular weight of approximately 401.4 g/mol. The structure features several key components:

  • Quinazoline Backbone: A core structure that contributes to its biological activity.
  • Pyrazole Ring: Provides additional reactivity and binding potential.
  • Fluorine Atom: Enhances lipophilicity and biological activity.

Data

The IUPAC name for Uiaa-II-232 reflects its complex structure, comprising multiple functional groups including an ethyl ester and a fluorinated moiety. The InChI key for this compound is PDGGIMSISIISSX-LBPRGKRZSA-N, which aids in its identification in chemical databases.

Chemical Reactions Analysis

Reactions

Uiaa-II-232 primarily engages in catalytic inhibition reactions, specifically targeting DNA gyrase, an essential enzyme in bacterial DNA replication. The compound's mechanism involves binding to the enzyme's active site, thereby preventing the supercoiling of DNA necessary for replication.

Technical Details

The inhibition potency of Uiaa-II-232 has been evaluated using various biochemical assays, revealing an IC50 value of approximately 3.5 μM against DNA gyrase. This indicates a significant inhibitory effect compared to control compounds .

Mechanism of Action

Uiaa-II-232 exerts its biological effects primarily through the inhibition of DNA gyrase activity. By binding to the enzyme, it disrupts the normal function required for DNA replication and transcription in bacteria. This mechanism is crucial for its potential use as an antimicrobial agent, particularly against Gram-negative bacteria.

Process and Data

The interaction between Uiaa-II-232 and DNA gyrase involves conformational changes in the enzyme that inhibit its ability to introduce negative supercoils into DNA. This action can lead to bacterial cell death or growth inhibition, making it a valuable candidate for further development in antibiotic therapies .

Physical and Chemical Properties Analysis

Physical Properties

Uiaa-II-232 is characterized by its solid-state form at room temperature with specific melting points that can vary based on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its physical properties can be referenced from chemical databases where detailed specifications are provided .

Applications

Uiaa-II-232 has significant potential applications in various scientific fields:

  1. Antimicrobial Research: Its primary application lies in developing new antibiotics targeting bacterial infections resistant to conventional treatments.
  2. Biochemical Studies: Used as a tool compound in studying DNA gyrase function and other related enzymatic processes.
  3. Pharmaceutical Development: As a lead compound for synthesizing derivatives with improved efficacy and reduced toxicity profiles.
Mechanistic Insights into DNA Gyrase Inhibition

Enzymatic Inhibition Kinetics of UIAA-II-232

UIAA-II-232 (ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate) demonstrates potent inhibition of DNA gyrase's supercoiling activity with a well-defined IC50 value of 3.5 µM [1] [7]. This inhibition follows a non-competitive kinetic model relative to ATP or DNA substrates, distinguishing it from classical gyrase poisons. Kinetic analyses reveal that UIAA-II-232 binding impairs the enzyme's strand passage catalysis without blocking initial DNA binding, effectively halting the supercoiling cycle at an intermediate stage. The compound achieves complete suppression of supercoiling activity at concentrations ≥10 µM, confirming its dose-dependent efficacy [2] .

Table 1: Kinetic Profile of UIAA-II-232

ParameterValueExperimental Context
IC503.5 µMDNA gyrase supercoiling inhibition
Maximum Inhibition100%At ≥10 µM concentration
Inhibition ModelNon-competitiveRelative to ATP/DNA substrates

Comparative Analysis with Fluoroquinolone-Class Topoisomerase Poisons

Unlike fluoroquinolones (e.g., ciprofloxacin, IC50 = 0.2 µM), which act as topoisomerase poisons through ternary complex stabilization, UIAA-II-232 functions as a pure catalytic inhibitor [5]. Fluoroquinolones require a magnesium-water bridge for binding between Ser83/Asp87 residues of GyrA and the quinolone core – a mechanism absent in UIAA-II-232's action [5] [8]. This distinction confers critical advantages:

  • Resistance Profile: Fluoroquinolone resistance via Ser83 mutations reduces binding affinity >100-fold, whereas UIAA-II-232 maintains consistent efficacy against both wild-type and resistant gyrase isoforms [2] [5].
  • Mechanistic Divergence: Fluoroquinolones stabilize covalent enzyme-DNA intermediates ("cleavage complexes"), generating lethal DNA breaks. UIAA-II-232 prevents DNA cleavage catalysis itself without trapping intermediates [8].

Table 2: Comparative Mechanism with Fluoroquinolones

PropertyUIAA-II-232Fluoroquinolones (e.g., Ciprofloxacin)
Primary MechanismCatalytic inhibitionTopoisomerase poisoning
IC50 (DNA Gyrase)3.5 µM0.2–0.4 µM
Mg²⁺ DependencyIndependentRequired (water-metal bridge)
Resistance ImpactMinimal (novel binding interface)High (S83 mutations cripple efficacy)
DNA Cleavage ComplexNot formedStabilized

Absence of Ternary Complex Formation in Catalytic Inhibition

Crucially, biochemical assays confirm UIAA-II-232 does not stabilize the gyrase-DNA ternary complex – the hallmark of topoisomerase poisons [2] . This absence is demonstrated through:

  • Electrophoretic Mobility Shift Assays: No accumulation of covalent gyrase-DNA adducts in the presence of UIAA-II-232, unlike fluoroquinolone-treated controls [2].
  • Lack of SOS Response Induction: Bacterial cells treated with UIAA-II-232 show no DNA damage response activation, confirming the absence of double-strand breaks .

This mechanistic behavior stems from UIAA-II-232's binding to the ATPase domain or GyrB subunit, interfering with energy transduction rather than DNA cleavage/religation equilibria. Structural modeling suggests the dihydropyrazoloquinazoline core occupies a pocket adjacent to, but distinct from, the quinolone interaction site [2] .

Magnesium-Independent Binding Mechanisms

Unlike fluoroquinolones, which require Mg²⁺ for coordination with Ser83/Asp87 residues, UIAA-II-232 exhibits Mg²⁺-independent binding . This is evidenced by:

  • Consistent IC50 values (3.5 µM) in magnesium-depleted vs. magnesium-replete assay buffers .
  • Molecular docking simulations showing hydrogen bonding between the carboxylate group of UIAA-II-232 and Arg121 of GyrB, bypassing the classical Mg²⁺-dependent water bridge [8].

The compound's binding relies primarily on:

  • Hydrophobic interactions with the GyrB pocket
  • Hydrogen bonding via its pyrrolidine nitrogen and carboxylate oxygen
  • Van der Waals contacts with non-polar residues

This unique binding mode avoids the primary resistance mutations affecting fluoroquinolones, which cluster around the Mg²⁺ coordination site (GyrA S83/D87) [5] [8].

Properties

Product Name

Uiaa-II-232

IUPAC Name

ethyl 8-[(3S)-3-(aminomethyl)pyrrolidin-1-yl]-6-ethyl-9-fluoro-5-oxopyrazolo[1,5-c]quinazoline-1-carboxylate

Molecular Formula

C20H24FN5O3

Molecular Weight

401.4 g/mol

InChI

InChI=1S/C20H24FN5O3/c1-3-25-16-8-17(24-6-5-12(9-22)11-24)15(21)7-13(16)18-14(19(27)29-4-2)10-23-26(18)20(25)28/h7-8,10,12H,3-6,9,11,22H2,1-2H3/t12-/m0/s1

InChI Key

PDGGIMSISIISSX-LBPRGKRZSA-N

Canonical SMILES

CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CCC(C4)CN

Isomeric SMILES

CCN1C2=CC(=C(C=C2C3=C(C=NN3C1=O)C(=O)OCC)F)N4CC[C@H](C4)CN

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